molecular formula C24H24N4O4S B11041583 4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11041583
M. Wt: 464.5 g/mol
InChI Key: OPLBFDAQLZPERV-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and α-bromo ketones.

    Introduction of the pyrrole group: This step involves the reaction of the thieno[2,3-b]pyridine core with pyrrole under suitable conditions, such as using a Lewis acid catalyst.

    Formation of the hydrazide group: This involves the reaction of the intermediate compound with hydrazine hydrate.

    Condensation with 2,3,4-trimethoxybenzaldehyde: The final step involves the condensation reaction with 2,3,4-trimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dimethyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe or reagent in various biological assays.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-mercaptopyrimidine: Another compound with a similar core structure but different functional groups.

    2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole: A compound with a similar pyrrole group but different overall structure.

Uniqueness

4,6-dimethyl-3-(1H-pyrrol-1-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

4,6-dimethyl-3-pyrrol-1-yl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H24N4O4S/c1-14-12-15(2)26-24-18(14)19(28-10-6-7-11-28)22(33-24)23(29)27-25-13-16-8-9-17(30-3)21(32-5)20(16)31-4/h6-13H,1-5H3,(H,27,29)/b25-13+

InChI Key

OPLBFDAQLZPERV-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.